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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for creating reutericyclin-deficient mutant

strains of Lactobacillus reuteri. The methodologies described herein are essential for

researchers studying the function of reutericyclin, as well as for professionals in drug

development aiming to engineer probiotic strains with specific metabolic profiles.

Introduction
Lactobacillus reuteri, a probiotic bacterium, produces reutericyclin, a broad-spectrum

antimicrobial compound.[1][2][3][4] The production of reutericyclin is attributed to a specific

gene cluster responsible for its biosynthesis.[1][2][3] Creating strains of L. reuteri that are

deficient in reutericyclin production is crucial for a variety of research applications, including

the study of the compound's role in microbial ecology and its potential impact on the host.

Furthermore, for therapeutic applications, it may be desirable to use non-producing strains to

avoid unintended antimicrobial effects.

This document outlines two primary techniques for generating reutericyclin-deficient mutants:

homologous recombination and CRISPR-Cas9-assisted recombineering. Additionally, it

provides protocols for the essential supporting procedures of electroporation for DNA delivery

and screening for reutericyclin production.
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Reutericyclin Biosynthesis Gene Cluster
The genetic basis for reutericyclin production in L. reuteri is a genomic island containing 14

open reading frames (ORFs).[1][2][3] This cluster includes genes for a nonribosomal peptide

synthetase (NRPS) and a polyketide synthase (PKS).[1][2][3] Key genes within this cluster,

such as rtcN (NRPS) and the rtcABC operon, have been identified as essential for

reutericyclin biosynthesis.[1][2] Deletion of these genes has been shown to abrogate

reutericyclin production.[1][2]

Technique 1: Gene Deletion via Homologous
Recombination
This method relies on the cell's natural DNA repair mechanisms to replace a target gene with a

selectable marker or to create a markerless deletion.
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Caption: Workflow for gene knockout in L. reuteri via homologous recombination.

Protocol: Homologous Recombination for rtcN Deletion
1. Construction of the Gene Deletion Vector a. Design primers to amplify approximately 1kb

regions upstream and downstream of the rtcN gene from L. reuteri genomic DNA. b. Amplify

the upstream and downstream homology arms using high-fidelity PCR. c. Clone the amplified

homology arms into a suicide vector (e.g., a pORI-based plasmid) flanking a selectable marker

(e.g., chloramphenicol resistance). The vector should also contain a counter-selectable marker

(e.g., upp) for resolving the single crossover.[5]
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2. Transformation of L. reuteri a. Prepare electrocompetent L. reuteri cells (see protocol below).

b. Transform the electrocompetent cells with the constructed gene deletion vector via

electroporation. c. Plate the transformed cells on MRS agar containing the appropriate

antibiotic for selecting single-crossover integrants.

3. Selection of Double-Crossover Mutants a. Inoculate single-crossover colonies into MRS

broth without antibiotics to allow for the second crossover event (excision of the plasmid). b.

Plate serial dilutions of the culture onto MRS agar containing a counter-selective agent (e.g., 5-

fluorouracil for upp-based systems).[5] c. Screen colonies that grow on the counter-selective

plates for the loss of the antibiotic resistance marker.

4. Verification of Gene Deletion a. Perform colony PCR on putative double-crossover mutants

using primers that flank the rtcN gene. The PCR product from a successful deletion mutant will

be smaller than the wild-type product. b. Confirm the deletion by Sanger sequencing of the

PCR product.

Technique 2: CRISPR-Cas9-Assisted
Recombineering
This powerful technique utilizes the CRISPR-Cas9 system to introduce a double-strand break

at the target locus, which is then repaired using a supplied homologous repair template,

leading to precise gene editing. This method has been shown to achieve high editing

efficiencies in L. reuteri, ranging from 90% to 100% for subtle genomic changes.[6][7][8]

Experimental Workflow: CRISPR-Cas9 Recombineering
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Caption: Workflow for CRISPR-Cas9 mediated gene knockout in L. reuteri.

Protocol: CRISPR-Cas9-Mediated Deletion of rtcN
1. Design and Construction a. Design a single guide RNA (sgRNA) that targets a conserved

region of the rtcN gene. Ensure the target site is adjacent to a Protospacer Adjacent Motif

(PAM) sequence recognized by the specific Cas9 nuclease being used (e.g., NGG for

Streptococcus pyogenes Cas9). b. Synthesize and clone the sgRNA into a plasmid that also

expresses the Cas9 nuclease and is compatible with L. reuteri.[6][9] c. Design a single-

stranded DNA (ssDNA) or double-stranded DNA (dsDNA) repair template. This template should

contain the desired deletion of the rtcN gene flanked by homologous sequences to the regions

upstream and downstream of the target site.[6][7]

2. Transformation and Genome Editing a. Prepare electrocompetent L. reuteri cells. For

recombineering, it is beneficial to express a recombinase such as RecT.[5][7][8] b. Co-

transform the electrocompetent cells with the Cas9/sgRNA plasmid and the repair template.[7]

c. Allow the cells to recover in non-selective MRS broth for 2.5-3 hours at 37°C.[10][11]
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3. Selection and Screening of Mutants a. Plate the recovered cells on MRS agar containing the

appropriate antibiotic to select for cells that have taken up the plasmid. b. The CRISPR-Cas9

system will eliminate non-edited cells, thereby enriching for successful mutants.[6][7] c. Screen

individual colonies by colony PCR using primers flanking the rtcN gene to identify clones with

the desired deletion.

4. Verification a. Confirm the deletion and the absence of off-target mutations by Sanger

sequencing of the targeted genomic region.

Supporting Protocols
Protocol: Preparation of Electrocompetent L. reuteri
This protocol is adapted from several sources for the preparation of electrocompetent L. reuteri

cells.[10][11][12]

Materials:

L. reuteri culture

MRS broth

Wash buffer (e.g., 1mM MgCl2)

Electroporation buffer (e.g., 30% PEG)

Ice

Centrifuge

Procedure:

Inoculate L. reuteri into MRS broth and grow overnight at 37°C.

The next day, subculture the overnight culture into fresh MRS broth (1:50 dilution) and grow

until the OD600 reaches 0.5-0.85.[10]

Chill the culture on ice for 15-30 minutes.
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Harvest the cells by centrifugation at a low speed (e.g., 1500 x g for 5 minutes) at 4°C.[12]

Wash the cell pellet twice with ice-cold wash buffer.

Perform a final wash with ice-cold electroporation buffer.

Resuspend the final cell pellet in a small volume of electroporation buffer to concentrate the

cells.

Aliquot the competent cells and store at -80°C until use.

Protocol: Electroporation of L. reuteri
This protocol provides general parameters for electroporation. Optimal conditions may vary

between L. reuteri strains and should be empirically determined.[10][11][12]

Materials:

Electrocompetent L. reuteri cells

Plasmid DNA and/or repair template

Electroporation cuvettes (1mm or 2mm gap)

Electroporator

MRS broth (room temperature)

Procedure:

Thaw an aliquot of electrocompetent cells on ice.

Add 1-5 µL of plasmid DNA (and repair template if applicable) to the cells and mix gently.[10]

[11]

Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

Pulse the cells with the following example parameters: 1.25-2.5 kV, 400-800 Ω, 25 µF.[10]

[11][12]
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Immediately add 1 mL of room temperature MRS broth to the cuvette.

Transfer the cell suspension to a microfuge tube and incubate at 37°C for 2.5-3 hours for

recovery.[10][11]

Plate the recovered cells on selective MRS agar plates.

Parameter Value Range Reference

Voltage 1.25 - 2.5 kV [10][11][12]

Resistance 400 - 800 Ω [10][11][12]

Capacitance 25 µF [10][11][12]

Cuvette Gap 1 - 2 mm [10][11]

Table 1: Electroporation Parameters for L. reuteri

Protocol: Screening for Reutericyclin Production
A critical step in identifying successful mutants is to screen for the loss of reutericyclin
production. This can be achieved through a bioassay.

Materials:

Wild-type and mutant L. reuteri strains

Reutericyclin-sensitive indicator strain (e.g., Lactobacillus sanfranciscensis DSM 20451)[1]

Reutericyclin-resistant indicator strain (e.g., L. reuteri LTH5448)[1]

MRS broth and agar

Microtiter plates

Procedure:

Culture the wild-type and putative mutant L. reuteri strains in MRS broth overnight at 37°C.
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Prepare cell-free culture supernatants by centrifugation and filter sterilization.

Perform a serial two-fold dilution of the supernatants in a 96-well microtiter plate using fresh

MRS broth.

Inoculate the wells with the reutericyclin-sensitive indicator strain to a final cell count of

approximately 10^7 CFU/mL.[1] Include wells with the resistant strain as a negative control.

Incubate the plates overnight at 37°C.

Measure the optical density at 595 nm to assess the growth of the indicator strain.[1]

A lack of growth inhibition of the sensitive indicator strain by the supernatant from a mutant

strain indicates the successful creation of a reutericyclin-deficient mutant.

Strain

Expected Outcome with
Supernatant from
Reutericyclin-Deficient
Mutant

Expected Outcome with
Supernatant from Wild-
Type L. reuteri

L. sanfranciscensis DSM

20451 (sensitive)
Growth No Growth (Inhibition)

L. reuteri LTH5448 (resistant) Growth Growth

Table 2: Expected Outcomes of Reutericyclin Production Bioassay

Troubleshooting
Low Transformation Efficiency: Optimize electroporation parameters, ensure high-quality

DNA, and verify the preparation of highly competent cells.

No Mutant Colonies: Confirm the functionality of the selection and counter-selection markers.

For CRISPR-based methods, verify the activity of the Cas9/sgRNA complex and the design

of the repair template.

False Positives in Screening: Ensure the purity of the indicator strains and the sterility of the

assay conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1139114?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345372/
https://www.benchchem.com/product/b1139114?utm_src=pdf-body
https://www.benchchem.com/product/b1139114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


By following these detailed protocols, researchers can reliably generate and verify

reutericyclin-deficient mutant strains of L. reuteri, paving the way for further investigation into

the biological roles of this antimicrobial compound and the development of tailored probiotic

strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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